molecular formula C16H15Cl2NO4 B288745 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester

Cat. No. B288745
M. Wt: 356.2 g/mol
InChI Key: ZVFFQIXZHATXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester, also known as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. It was first synthesized in 1969 and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting the production of prostaglandins, 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester reduces inflammation and pain.
Biochemical and Physiological Effects:
6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for the inflammatory response. 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester has also been shown to reduce the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. Additionally, 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester has been shown to reduce the accumulation of beta-amyloid protein in the brain, which may have potential therapeutic applications in the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester has been shown to have potential side effects such as gastrointestinal bleeding, which may need to be taken into consideration when designing experiments.

Future Directions

There are several potential future directions for research on 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dosage and treatment duration for this application. Additionally, there is potential for the development of new derivatives of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester with improved pharmacological properties. Finally, further studies are needed to explore the potential use of 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester in the treatment of other inflammatory conditions.

Synthesis Methods

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorobenzoyl chloride, which is then reacted with 3-hydroxy-2H-chromene-2,4-dione to produce 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid. This acid is then esterified with 1-methylpiperidine-4-ol to form the final product, 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester.

Scientific Research Applications

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as arthritis, osteoarthritis, and gout. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause pain and inflammation. 6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the accumulation of beta-amyloid protein in the brain.

properties

Product Name

6,8-Dichloro-2-oxo-2H-chromene-3-carboxylic acid 1-methyl-piperidin-4-yl ester

Molecular Formula

C16H15Cl2NO4

Molecular Weight

356.2 g/mol

IUPAC Name

(1-methylpiperidin-4-yl) 6,8-dichloro-2-oxochromene-3-carboxylate

InChI

InChI=1S/C16H15Cl2NO4/c1-19-4-2-11(3-5-19)22-15(20)12-7-9-6-10(17)8-13(18)14(9)23-16(12)21/h6-8,11H,2-5H2,1H3

InChI Key

ZVFFQIXZHATXBE-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Canonical SMILES

CN1CCC(CC1)OC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.